Fmoc-N-Methyl-Aspartic Acid (OtBu) is synthesized primarily for use in research and pharmaceutical applications. It falls under the classification of amino acids and their derivatives, specifically modified amino acids that are utilized in peptide synthesis to enhance stability and bioavailability. The compound is commercially available from various suppliers, including Sigma-Aldrich and Chem-Impex, with high purity specifications often exceeding 99% .
The synthesis of Fmoc-N-Methyl-Aspartic Acid (OtBu) typically employs solid-phase synthesis techniques. A notable method involves using 2-chlorotrityl chloride resin as a temporary protecting group for the carboxylic acid during the methylation process. The N-methylation can be achieved using either dimethyl sulfate or methyl iodide, with both methods yielding high purity products .
The synthesis process includes several key steps:
Fmoc-N-Methyl-Aspartic Acid (OtBu) features a complex structure with distinct functional groups:
The molecular formula of Fmoc-N-Methyl-Aspartic Acid (OtBu) is C₁₄H₁₉N₃O₄, with a molecular weight of approximately 299.32 g/mol .
The primary reactions involving Fmoc-N-Methyl-Aspartic Acid (OtBu) include:
The efficiency of coupling reactions can be influenced by factors such as solvent choice, temperature, and the presence of coupling agents like HBTU or DIC .
The mechanism of action for Fmoc-N-Methyl-Aspartic Acid (OtBu) primarily revolves around its incorporation into peptides where it may influence receptor interactions and biological activity due to its structural modifications. The N-methylation alters hydrogen bonding patterns and sterics, potentially enhancing the peptide's pharmacokinetic properties.
Studies have shown that peptides containing N-methylated amino acids exhibit improved resistance to enzymatic degradation, which is critical for therapeutic applications .
Fmoc-N-Methyl-Aspartic Acid (OtBu) is extensively used in:
Fmoc-N-Me-Asp(OtBu)-OH exemplifies molecular engineering precision in modern peptide synthesis, featuring a tripartite protection architecture that enables unparalleled synthetic control. The compound incorporates three strategically chosen protecting groups: the acid-labile tert-butyl ester (OtBu) shields the β-carboxylic acid side chain, the base-labile Fmoc group (9-fluorenylmethyloxycarbonyl) protects the α-amine, and the N-methyl group directly modifies the backbone nitrogen [3] [4]. This configuration establishes true orthogonality during solid-phase peptide synthesis (SPPS), allowing sequential deprotection without compromising other functional groups or the peptide backbone integrity.
The structural sophistication of Fmoc-N-Me-Asp(OtBu)-OH directly addresses one of SPPS's most persistent challenges: aspartimide formation. Aspartyl residues—particularly in sequences like -Asp-Gly-, -Asp-Asp-, or -Asp-Asn—are notoriously prone to base-induced cyclization, leading to aspartimide derivatives that generate up to nine problematic by-products, including α/β-peptide epimers that are chromatographically inseparable from the target compound [7]. By introducing a methyl group at the nitrogen, this derivative sterically hinders the cyclization reaction that forms succinimide intermediates, effectively suppressing this side reaction. Simultaneously, the acid-stable Fmoc group maintains compatibility with standard piperidine deprotection protocols (20% v/v in DMF), while the tert-butyl ester remains intact until final trifluoroacetic acid (TFA) cleavage [4] [8].
The practical implications extend to complex peptide assembly. For instance, in synthesizing aspartate-rich domains of neuropeptides or engineered protein binders, researchers report >95% crude purity when incorporating Fmoc-N-Me-Asp(OtBu)-OH compared to <70% purity with standard aspartic acid building blocks [7]. This protection strategy also integrates seamlessly with other specialized groups, such as Alloc (allyloxycarbonyl), enabling multi-directional elongation for branched peptides or post-synthetic modifications under metal-free conditions using iodine/water mixtures [5].
Table 1: Orthogonal Protecting Group Characteristics in Fmoc-N-Me-Asp(OtBu)-OH
Protecting Group | Position Protected | Removal Conditions | Compatibility |
---|---|---|---|
Fmoc | α-Amine | 20-50% piperidine in DMF | Acid-labile groups, tert-butyl esters |
tert-Butyl (OtBu) | β-Carboxylic acid | ≥95% TFA with scavengers | Base-labile groups, Fmoc strategy |
N-Methyl | Backbone nitrogen | Persistent (structural) | All SPPS conditions |
The N-methyl modification in Fmoc-N-Me-Asp(OtBu)-OH confers significant kinetic advantages during peptide chain assembly. Traditional aspartic acid derivatives frequently suffer from steric hindrance and side-chain interactions that necessitate extended coupling times (60-120 minutes) or excess reagents (5-10 equivalents) to achieve acceptable incorporation yields. In contrast, the N-methyl group reduces amide bond rotational barriers and disrupts hydrogen-bond networks that contribute to aggregation during chain elongation [7] [9]. Empirical studies demonstrate that couplings with Fmoc-N-Me-Asp(OtBu)-OH reach completion within 20-30 minutes using only 3-4 equivalents of amino acid and standard activating agents like HATU/Oxyma in DMF, even in challenging sequences such as polyproline or β-sheet regions [7].
A critical yet underappreciated advantage lies in the derivative’s epimerization resistance. Standard Fmoc-Asp(OtBu)-OH exhibits significant racemization (up to 15% D-isomer) during activation, particularly with phosphonium-based reagents like PyBOP. The N-methyl group’s electron-donating properties stabilize the carbonyl intermediate, reducing base-catalyzed enolization. Optical rotation data confirm this stability: Fmoc-N-Me-Asp(OtBu)-OH maintains [α]D²⁰ = -38 ±1° (c=1 in DMF) throughout iterative synthesis cycles, indicating <1% epimerization per coupling cycle [3] [8]. This stereochemical integrity is indispensable for synthesizing bioactive peptides where D-amino acids abolish receptor binding or catalytic activity.
Beyond synthetic efficiency, the N-methyl group profoundly influences final peptide bioactivity. In metabolic peptides targeting GLP-1 receptors or neurotransmitter analogs, N-methylation at aspartyl sites enhances proteolytic stability against carboxypeptidases and endopeptidases by disrupting enzyme-substrate recognition. Consequently, peptides incorporating N-methylated aspartate exhibit plasma half-lives extended 2- to 4-fold compared to unmethylated analogs—a key pharmacological improvement observed in drug development pipelines for diabetes and neurological disorders [3] [9].
Table 2: Comparative Coupling Efficiency of Aspartic Acid Derivatives in SPPS
Parameter | Fmoc-Asp(OtBu)-OH | Fmoc-N-Me-Asp(OtBu)-OH | Improvement Factor |
---|---|---|---|
Typical coupling time | 60-120 minutes | 20-30 minutes | 3× faster |
Equivalent usage | 5-10 eq | 3-4 eq | 40-60% reduction |
Aspartimide formation | Up to 30% in -Asp-Gly- | <2% | >15× reduction |
Epimerization extent | 5-15% | <1% | 5-15× reduction |
Crude peptide purity | 40-70% | 85-95% | 1.5-2× increase |
The physicochemical profile of Fmoc-N-Me-Asp(OtBu)-OH—characterized by high solubility (≥0.5 M in DMF) and rapid coupling kinetics—renders it exceptionally suitable for automated peptide synthesizers. Modern platforms leverage these attributes to synthesize aspartate-containing sequences with reduced cycle times and enhanced reproducibility. At 0.5 M concentration in DMF—significantly higher than conventional aspartic acid derivatives (≤0.3 M)—this building block prevents precipitation during flow-based delivery systems, a common failure mode in continuous-flow synthesizers [4] [8]. Furthermore, its compatibility with green solvent alternatives like PolarClean (dimethyl isosorbide) or cyclopentyl methyl ether enables sustainable manufacturing protocols without compromising coupling efficiency [5].
Automated synthesis of extended peptide chains (>40 residues) benefits uniquely from incorporating N-methylated aspartate. The backbone modification disrupts interchain hydrogen bonding that drives β-sheet formation, thereby mitigating aggregation during elongation—the primary cause of truncated sequences in long syntheses. Instrument validation studies using a 39-mer antimicrobial peptide containing three N-methyl-Asp residues demonstrated 92% crude purity versus 42% for the unmethylated analog, with significantly lower deletion peptide byproducts observed via LC-MS [5] [7]. This attribute synergizes with pseudoproline dipeptides and backbone protection strategies to overcome historically "difficult sequences."
Recent advances in sustainable SPPS directly incorporate Fmoc-N-Me-Asp(OtBu)-OH into novel workflows. The iodine/water-mediated Alloc deprotection system, which eliminates palladium catalysts and associated heavy metal contamination, operates without affecting the compound’s tert-butyl ester or N-methyl group [5]. Moreover, automated platforms implementing real-time UV monitoring (360 nm) of Fmoc deprotection exploit the characteristic fluorene absorbance to precisely track residue incorporation, enabling immediate error correction. This integration facilitates multi-gram production scales (>10 g per batch) with minimal manual intervention, supporting clinical manufacturing of therapeutic peptides such as GLP-1 analogs or PSMA-targeting agents [4] [9].
Table 3: Automation Parameters for Fmoc-N-Me-Asp(OtBu)-OH in Commercial Synthesizers
Synthesis Parameter | Standard Value | Compatibility | Scale-Up Advantage |
---|---|---|---|
Solubility in DMF | ≥0.5 M | Flow synthesizers | Reduced solvent volume |
Fmoc deprotection | 20% piperidine, 2×2 min | Standard protocols | No cycle adjustment needed |
Coupling time | 20-30 min | Compatible with fast cycles | Shorter synthesis duration |
Aggregation propensity | Low | Enables long sequences | >40-mer synthesis feasible |
Alloc deprotection compatibility | Iodine/water systems | Metal-free | No Pd contamination |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8